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Compound of Interest

Compound Name: AC710

Cat. No.: B560102 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical findings for AC710, a novel

inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR)-family kinases, with established

therapeutic alternatives. The data presented herein aims to facilitate the validation of AC710's

clinical potential in relevant oncological and inflammatory indications.

Executive Summary
AC710 is a potent, orally bioavailable small molecule inhibitor targeting the PDGFR family of

receptor tyrosine kinases (RTKs), including PDGFRα and PDGFRβ. It also exhibits significant

inhibitory activity against other class III RTKs, namely FMS-like tyrosine kinase 3 (FLT3) and

colony-stimulating factor-1 receptor (CSF1R), as well as KIT.[1] Preclinical studies have

demonstrated the efficacy of AC710 in models of acute myeloid leukemia (AML) and

inflammatory arthritis, suggesting its potential as a therapeutic agent in these conditions. This

guide will objectively compare the preclinical performance of AC710 with current standard-of-

care treatments for these diseases, providing available experimental data to support the

assessment of its clinical translatability.
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AC710 exerts its therapeutic effects by inhibiting the phosphorylation of key receptor tyrosine

kinases, thereby blocking downstream signaling pathways crucial for cell proliferation, survival,

and differentiation.
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Caption: AC710 inhibits key receptor tyrosine kinases. (Within 100 characters)

Preclinical Efficacy of AC710
In Vitro Kinase Inhibitory Activity
AC710 demonstrates potent inhibition of its target kinases with high selectivity.
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Kinase Target Binding Affinity (Kd, nM)

FLT3 0.6

CSF1R 1.57

KIT 1.0

PDGFRα 1.3

PDGFRβ 1.0

Data sourced from MedchemExpress,

referencing Liu G, et al.[1]

Anti-Tumor Efficacy in a Mouse Xenograft Model of
Acute Myeloid Leukemia
AC710 was evaluated in a subcutaneous xenograft model using the human AML cell line MV4-

11, which harbors an FLT3-ITD mutation.

Treatment Group Dosage Tumor Growth Outcome

AC710 0.3 mg/kg
Temporal inhibition, followed

by regrowth

AC710 3 mg/kg Complete tumor regression

AC710 30 mg/kg Complete tumor regression

Positive Control (Compound 1) 1 mg/kg Not specified in detail

Data extracted from Liu G, et

al.[2]

Efficacy in a Mouse Collagen-Induced Arthritis Model
The anti-inflammatory potential of AC710 was assessed in a prophylactic mouse model of

collagen-induced arthritis (CIA).
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Treatment Group Dosage
Effect on Paw Clinical
Scores

AC710 3 mg/kg
Significant dose-dependent

impact

AC710 10 mg/kg
Equivalent or slightly better

than dexamethasone

AC710 30 mg/kg
Equivalent or slightly better

than dexamethasone

Dexamethasone Safe dose
Standard anti-inflammatory

effect

Data extracted from Liu G, et

al.[2]

Comparison with Alternative Treatments
Acute Myeloid Leukemia (AML) with FLT3 Mutation
Standard of Care: The current standard of care for newly diagnosed FLT3-mutated AML

involves a combination of intensive chemotherapy with a FLT3 inhibitor, such as midostaurin.

For relapsed or refractory cases, gilteritinib is a commonly used targeted therapy.
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Feature AC710 (Preclinical)
Midostaurin
(Clinical)

Gilteritinib
(Clinical)

Mechanism
PDGFR, FLT3,

CSF1R, KIT inhibitor

Multi-kinase inhibitor

(including FLT3)

Selective FLT3

inhibitor

Indication

AML with FLT3

mutation (preclinical

model)

Newly diagnosed

FLT3-mutated AML

Relapsed/refractory

FLT3-mutated AML

Efficacy

Complete tumor

regression at 3 and 30

mg/kg in a xenograft

model.[2]

Improved overall

survival when added

to chemotherapy.

Improved overall

survival compared to

salvage

chemotherapy.

Administration
Oral (in preclinical

studies)
Oral Oral

Rheumatoid Arthritis (RA)
Standard of Care: The treatment for RA typically begins with disease-modifying antirheumatic

drugs (DMARDs), such as methotrexate. For patients with inadequate response, biologic

DMARDs (e.g., TNF inhibitors) or targeted synthetic DMARDs (e.g., JAK inhibitors) are

introduced.
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Feature
AC710
(Preclinical)

Methotrexate
(Clinical)

Adalimumab
(TNF inhibitor)
(Clinical)

Tofacitinib
(JAK inhibitor)
(Clinical)

Mechanism
PDGFR, CSF1R

inhibitor

Dihydrofolate

reductase

inhibitor

TNF-α inhibitor
Janus kinase

(JAK) inhibitor

Indication

Inflammatory

arthritis

(preclinical

model)

First-line

treatment for RA

Moderate to

severe RA

Moderate to

severe RA

Efficacy

Significant

reduction in joint

swelling and

inflammation,

comparable to

dexamethasone

in a CIA model.

[2]

Reduces disease

activity and

slows

radiographic

progression.

Reduces signs

and symptoms,

and inhibits

progression of

structural

damage.

Reduces signs

and symptoms

and inhibits

structural

damage.

Administration

Oral (in

preclinical

studies)

Oral,

Subcutaneous,

Intramuscular

Subcutaneous Oral

Experimental Protocols
Mouse Xenograft Model (MV4-11)

Animal Model: Athymic nude mice.

Cell Line: MV4-11, a human leukemia cell line with a homozygous FLT3-ITD mutation.

Tumor Implantation: Subcutaneous injection of MV4-11 cells into the flank of the mice.

Treatment: AC710 was administered orally at doses of 0.3, 3, and 30 mg/kg for a duration of

2 weeks.
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Endpoint: Tumor volume was measured to assess anti-tumor efficacy.

Xenograft Model Workflow
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Caption: Workflow for the MV4-11 xenograft study. (Within 100 characters)

Mouse Collagen-Induced Arthritis (CIA) Model
Animal Model: Mice susceptible to collagen-induced arthritis.

Induction of Arthritis: Immunization with type II collagen emulsified in Freund's adjuvant.

Treatment Paradigm: Prophylactic treatment with AC710 administered for 15 days (day 0-

14).

Dosage: AC710 was administered at doses of 3, 10, and 30 mg/kg.

Endpoint: Paw clinical scores were used to measure joint swelling and inflammation.

Histology was also performed.
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CIA Model Workflow
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Caption: Workflow for the collagen-induced arthritis study. (Within 100 characters)
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In Vivo Tolerability Study
Animal Model: Rats.

Duration: 7 days.

Endpoint: Assessment of the in vivo tolerability of AC710. Specific parameters were not

detailed in the primary publication.

Logical Relationships and Clinical Validation
Pathway
The preclinical findings for AC710 suggest a logical progression toward clinical validation in

specific patient populations.

Clinical Validation Pathway for AC710

Preclinical Findings
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Caption: Logical progression from preclinical to clinical studies. (Within 100 characters)

Conclusion
The preclinical data for AC710 demonstrate its potential as a multi-targeted kinase inhibitor

with promising efficacy in models of both cancer and inflammatory disease. The complete

tumor regression observed in the FLT3-mutated AML xenograft model and the significant anti-

inflammatory effects in the CIA model provide a strong rationale for its clinical development.

Further investigation is warranted to fully elucidate its safety profile and to confirm these

preclinical findings in human clinical trials. This guide serves as a foundational resource for

researchers and drug development professionals to critically evaluate the clinical relevance of

the preclinical data for AC710 and to inform the design of future clinical studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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